Rhodamine 6G

Catalog No.
S541363
CAS No.
989-38-8
M.F
C28H31ClN2O3
M. Wt
479.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Rhodamine 6G

CAS Number

989-38-8

Product Name

Rhodamine 6G

IUPAC Name

ethyl 2-[3-(ethylamino)-6-ethylimino-2,7-dimethylxanthen-9-yl]benzoate;hydrochloride

Molecular Formula

C28H31ClN2O3

Molecular Weight

479.0 g/mol

InChI

InChI=1S/C28H30N2O3.ClH/c1-6-29-23-15-25-21(13-17(23)4)27(19-11-9-10-12-20(19)28(31)32-8-3)22-14-18(5)24(30-7-2)16-26(22)33-25;/h9-16,29H,6-8H2,1-5H3;1H

InChI Key

VYXSBFYARXAAKO-UHFFFAOYSA-N

SMILES

CCNC1=CC2=C(C=C1C)C(=C3C=C(C(=[NH+]CC)C=C3O2)C)C4=CC=CC=C4C(=O)OCC.[Cl-]

Solubility

less than 1 mg/mL at 67.1 °F (NTP, 1992)
SOL IN WATER & ETHANOL

Synonyms

basic red 1, rhodamine 6G, rhodamine 6G molbdosilicate, rhodamine 6G molybdate, rhodamine 6G molybdophosphate, rhodamine 6G perchlorate, rhodamine 6G tungstophosphate, rhodamine 6GO, rhodamine 6GP

Canonical SMILES

CCNC1=CC2=C(C=C1C)C(=C3C=C(C(=NCC)C=C3O2)C)C4=CC=CC=C4C(=O)OCC.Cl

Isomeric SMILES

CCNC1=CC2=C(C=C1C)C(=C3C=C(/C(=[NH+]\CC)/C=C3O2)C)C4=CC=CC=C4C(=O)OCC.[Cl-]

Description

The exact mass of the compound Rhodamine 6G is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 67.1° f (ntp, 1992)20000 mg/lsol in water & ethanol. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 47732. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 3-Ring - Xanthenes - Rhodamines - Supplementary Records. It belongs to the ontological category of rhodamine 6G(1+) in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

DNA Structure and Analysis

  • G-Quadruplex Ligand: Studies have shown RhG's potential as a G-quadruplex ligand []. It can convert antiparallel G4 structures (a specific DNA conformation) to parallel forms, similar to another ligand called Thiazole Orange []. This ability allows researchers to identify and study G-quadruplexes, which are important for regulating gene expression [].

Fluorescence Studies

  • High Fluorescence Yield

    RhG possesses a high quantum yield for fluorescence, meaning it efficiently converts absorbed light into emitted light []. This makes it a valuable tool for various fluorescence-based techniques. For instance, researchers can use RhG-labeled probes to track molecules within cells or study protein-protein interactions [].

  • Biomedical Applications

    RhG's fluorescence properties make it suitable for applications in biomedicine. Nanoparticles containing RhG derivatives are being explored for their potential in various areas, such as bioimaging and drug delivery [].

Other Research Applications

  • Laser Dye

    Due to its photophysical properties, RhG is a popular organic laser dye []. It's used in lasers for studying probes and their spectroscopic characteristics [].

  • Leukocyte Marker

    Research suggests RhG can be used as a marker for leukocytes (white blood cells) []. However, more investigation is needed to understand its full potential in this field.

Rhodamine 6G is a highly fluorescent dye belonging to the rhodamine family, characterized by its vibrant color and substantial fluorescence properties. It is commonly utilized as a tracer dye in various applications, including environmental monitoring and biotechnology. The chemical formula for Rhodamine 6G is C28H31ClN2O3, and it typically appears as a bronze or red powder depending on its formulation. The dye can exist in several forms, such as Rhodamine 6G chloride, perchlorate, and tetrafluoroborate, each with distinct solubility and corrosive properties .

The primary mechanism of action for R6G is its fluorescence. When excited by light of a specific wavelength, R6G absorbs the energy and transitions to an excited electronic state. As it relaxes back to the ground state, the energy is released in the form of lower-energy light, resulting in the characteristic fluorescence []. This property allows R6G to be used as a tracer dye for monitoring fluid flow, as a fluorescent probe in biological imaging, and as a gain medium in tunable lasers [].

That generate radical species. Notably, it has been studied for its interactions with folic acid, where it can act as a potential photosensitizer in photodynamic therapy . Additionally, Rhodamine 6G can be degraded through advanced oxidation processes, such as photocatalytic degradation using titanium dioxide, which illustrates its reactivity under specific conditions .

The biological activity of Rhodamine 6G is primarily linked to its applications in photodynamic therapy and fluorescence microscopy. It has shown potential as a photosensitizer that can generate reactive oxygen species upon light activation, which may be effective against certain types of cancer cells . Moreover, its fluorescent properties make it an invaluable tool in biological imaging and cell tracking studies.

Rhodamine 6G can be synthesized through several methods. A common approach involves the condensation of phthalic anhydride with dimethylaminobenzaldehyde followed by cyclization with a secondary amine. This synthetic pathway allows for the production of high-purity Rhodamine 6G suitable for various applications . Other methods may involve modifications to improve yield or purity.

Rhodamine 6G has a wide range of applications across different fields:

  • Fluorescence Microscopy: Used to label cells and tissues for imaging.
  • Flow Cytometry: Employed in the analysis of cell populations.
  • Environmental Monitoring: Acts as a tracer dye to study water flow and transport.
  • Laser Dyes: Utilized in dye lasers due to its high photostability and fluorescence quantum yield .

Research has demonstrated that Rhodamine 6G interacts with various substances, influencing its behavior in biological and chemical systems. For example, studies have shown its ability to form complexes with metal ions and other organic compounds, affecting its fluorescence properties and potential applications in sensing technologies . Additionally, electron transfer reactions involving Rhodamine 6G highlight its role in photodynamic therapy and chemical photocatalysis .

Rhodamine 6G shares structural similarities with several other compounds within the rhodamine family and related dyes. Here are some comparable compounds:

Compound NameChemical FormulaKey Features
Rhodamine BC27H31ClN2O3Less fluorescent than Rhodamine 6G; used mainly in textile dyeing.
FluoresceinC20H12O5Strongly fluorescent; widely used in biological imaging but less stable than Rhodamine 6G.
Texas RedC24H22N2O3SSimilar applications in fluorescence but differs in spectral properties.
Nile RedC16H17N3O2Known for lipid staining; less versatile than Rhodamine 6G.

Rhodamine 6G is unique due to its high fluorescence quantum yield (approximately 0.95) and exceptional photostability, making it particularly suitable for demanding applications like laser dyes and advanced imaging techniques . Its versatility across various fields underscores its significance compared to similar compounds.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

C.i. basic red 1 appears as bright bluish-pink crystals or reddish purple powder. (NTP, 1992)
Bright blue to pink crystals or red-purple powder that are insoluble in water; [CAMEO]

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

478.2023205 g/mol

Monoisotopic Mass

478.2023205 g/mol

Heavy Atom Count

34

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

037VRW83CF

Related CAS

13161-28-9 (perchlorate)
63022-06-0 (molbdosilicate)
63022-07-1 (molybdophosphate)
63022-08-2 (tungstophosphate)
65366-87-2 (molybdate)

GHS Hazard Statements

Aggregated GHS information provided by 1310 companies from 24 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 21 of 1310 companies. For more detailed information, please visit ECHA C&L website;
Of the 23 notification(s) provided by 1289 of 1310 companies with hazard statement code(s):;
H301 (53.06%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (42.05%): Harmful if swallowed [Warning Acute toxicity, oral];
H318 (80.37%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H400 (55.16%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (60.59%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
H411 (16.14%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Antineoplastic Agents

Pictograms

Environmental Hazard Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant;Environmental Hazard

Other CAS

989-38-8

Absorption Distribution and Excretion

RHODAMINE 6G EXHIBITS HIGH PLASMA PROTEIN BINDING.
Rhodamine 6G and rhodamine B were reported to be excreted in the pancreatic juice in situ after intravenous infusion of 1 mg dye per minute to dogs (strain, age, and sex not specified) followed by the administration of secretin or cholecystokinin-pancreozymin stimulation. The rate of excretion was not reported.

Wikipedia

Rhodamine 6G
Rhodamine 6g

Methods of Manufacturing

CONDENSING OF 3-ETHYLAMINO-P-CRESOL WITH PHTHALIC ANHYDRIDE THEN ESTERIFYING THE PRODUCT WITH ETHANOL AND A MINERAL ACID.
RHODAMINE 6G IS PREPD COMMERCIALLY BY CONDENSING 3-ETHYLAMINO-4-METHYLPHENOL WITH PHTHALIC ANHYDRIDE, FOLLOWED BY ESTERIFICATION WITH ETHYL CHLORIDE UNDER PRESSURE.

General Manufacturing Information

Xanthylium, 9-[2-(ethoxycarbonyl)phenyl]-3,6-bis(ethylamino)-2,7-dimethyl-, chloride (1:1): ACTIVE
IN WESTERN EUROPE ... MAY PROVISIONALLY BE USED IN COSMETICS WHICH MAY COME INTO CONTACT WITH MUCOUS MEMBRANES. IN JAPAN, RHODAMINE 6G IS USED AS DYE.

Analytic Laboratory Methods

Dyes used in lipsticks, including rhodamine 6G, have been separated by thin-layer chromatography and identified by their absorption and fluorescene spectra or determined fluorimetrically. Thin layer chromatography on unactivated, precoated silica, using one solvent system, has been used to separate biological stains, including rhodamine 6G. The separated dyes were then identified by their nuclear magnetic resonance or visible spectra. Also gel permeation chromatography on Sephadex LH-20 resin has been used to separate and identify biological stains, including rhodamine 6G.
ANALYTICAL SEPARATION OF ROSE BENGAL (I) WAS CARRIED OUT BY HIGH PERFORMANCE LIQ CHROMATOGRAPHY. PREPARATIVE SEPN OF ROSE BENGAL WAS CARRIED OUT WITH PREPAK-500/C18 REVERSE PHASE COLUMN. SIMILARLY RHODAMINE 6G WAS SEPARATED.

Stability Shelf Life

VOLATILIZES @ LESS THAN 200 °C

Dates

Modify: 2023-08-15
1: Lin H, Yue Y, Maidana DE, Bouzika P, Atik A, Matsumoto H, Miller JW, Vavvas DG. Drug Delivery Nanoparticles: Toxicity Comparison in Retinal Pigment Epithelium and Retinal Vascular Endothelial Cells. Semin Ophthalmol. 2016;31(1-2):1-9. doi: 10.3109/08820538.2015.1114865. Review. PubMed PMID: 26959123; PubMed Central PMCID: PMC5405708.
2: Sonmez M, Georgescu M, Alexandrescu L, Gurau D, Ficai A, Ficai D, Andronescu E. SYNTHESIS AND APPLICATIONS OF Fe3O4/SiO2 CORE-SHELL MATERIALS. Curr Pharm Des. 2015;21(37):5324-35. Review. PubMed PMID: 26377652.
3: Shimizu N, Maekawa M, Asai S, Shimizu Y. Multicolor FISHs for simultaneous detection of genes and DNA segments on human chromosomes. Chromosome Res. 2015 Dec;23(4):649-62. doi: 10.1007/s10577-015-9473-9. Epub 2015 May 8. Review. PubMed PMID: 25947045.
4: Samanta A, Banerjee S, Liu Y. DNA nanotechnology for nanophotonic applications. Nanoscale. 2015 Feb 14;7(6):2210-20. doi: 10.1039/c4nr06283c. Review. PubMed PMID: 25592639.
5: Rejdak R, Oleszczuk A, Mańkowska A, Kiczyńska M, Zagórski Z, Zarnowski T. [Novelty of vital dyes in ophthalmic surgery]. Klin Oczna. 2010;112(4-6):151-5. Review. Polish. PubMed PMID: 20825072.
6: Alford R, Simpson HM, Duberman J, Hill GC, Ogawa M, Regino C, Kobayashi H, Choyke PL. Toxicity of organic fluorophores used in molecular imaging: literature review. Mol Imaging. 2009 Dec;8(6):341-54. Review. PubMed PMID: 20003892.
7: Shi C, Zhang Y, Gu C, Chen B, Seballos L, Olson T, Zhang JZ. Molecular fiber sensors based on surface enhanced Raman scattering (SERS). J Nanosci Nanotechnol. 2009 Apr;9(4):2234-46. Review. PubMed PMID: 19437961.
8: Bacman SR, Moraes CT. Transmitochondrial technology in animal cells. Methods Cell Biol. 2007;80:503-24. Review. PubMed PMID: 17445711.
9: Trounce IA, Pinkert CA. Cybrid models of mtDNA disease and transmission, from cells to mice. Curr Top Dev Biol. 2007;77:157-83. Review. PubMed PMID: 17222703.
10: Eggeling C, Volkmer A, Seidel CA. Molecular photobleaching kinetics of Rhodamine 6G by one- and two-photon induced confocal fluorescence microscopy. Chemphyschem. 2005 May;6(5):791-804. Review. PubMed PMID: 15884061.
11: Hochberger J, Tex S, Maiss J, Hahn EG. Management of difficult common bile duct stones. Gastrointest Endosc Clin N Am. 2003 Oct;13(4):623-34. Review. PubMed PMID: 14986790.
12: Dietrich A, Buschmann V, Müller C, Sauer M. Fluorescence resonance energy transfer (FRET) and competing processes in donor-acceptor substituted DNA strands: a comparative study of ensemble and single-molecule data. J Biotechnol. 2002 Jan;82(3):211-31. Review. PubMed PMID: 11999691.
13: Diaspro A, Chirico G, Federici F, Cannone F, Beretta S, Robello M. Two-photon microscopy and spectroscopy based on a compact confocal scanning head. J Biomed Opt. 2001 Jul;6(3):300-10. Review. PubMed PMID: 11516320.
14: Zander C. Single-molecular detection in solution: a new tool for analytical chemistry. Fresenius J Anal Chem. 2000 Mar-Apr;366(6-7):745-51. Review. PubMed PMID: 11225785.
15: Iro H, Zenk J, Waldfahrer F, Benzel W. [Current status of minimally invasive treatment methods in sialolithiasis]. HNO. 1996 Feb;44(2):78-84. Review. German. PubMed PMID: 8852804.
16: Hochberger J, Hahn EG, Ell C. [Laser lithotripsy in the treatment of bile duct calculi]. Ther Umsch. 1993 Aug;50(8):596-601. Review. German. PubMed PMID: 8211863.
17: Allman DS. Forensic Identification of Explosives by Mass Spectrometry and Allied Techniques. Forensic Sci Rev. 1991 Dec;3(2):83-9. Review. PubMed PMID: 26267158.
18: Menzel ER. Pretreatment of Latent Prints for Laser Development. Forensic Sci Rev. 1989 Jun;1(1):43-66. Review. PubMed PMID: 26266524.

Explore Compound Types